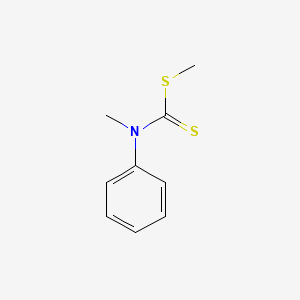methyl methyl(phenyl)carbamodithioate
CAS No.: 62603-94-5
Cat. No.: VC7987718
Molecular Formula: C9H11NS2
Molecular Weight: 197.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62603-94-5 |
|---|---|
| Molecular Formula | C9H11NS2 |
| Molecular Weight | 197.3 g/mol |
| IUPAC Name | methyl N-methyl-N-phenylcarbamodithioate |
| Standard InChI | InChI=1S/C9H11NS2/c1-10(9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
| Standard InChI Key | DAFDBQCIBPFTCW-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)C(=S)SC |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=S)SC |
Introduction
Synthesis Methodologies
Base-Mediated Reaction with Carbon Disulfide
A common synthesis route involves reacting N-methyl-N-(4-methylphenyl)amine with carbon disulfide (CS) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) . For example:
-
Step 1: N-methyl-N-(4-methylphenyl)amine is treated with CS in ethanol under basic conditions to form the dithiocarbamate salt .
-
Step 2: Alkylation with methylating agents (e.g., dimethyl sulfate) yields the final product .
Reaction Conditions
Physicochemical and Spectroscopic Analysis
Thermal Stability
The compound decomposes at elevated temperatures, with analogs showing stability up to 180°C . Thermal gravimetric analysis (TGA) data for related dithiocarbamates indicate a single-stage decomposition profile .
Spectroscopic Characterization
-
FTIR: Distinctive bands for C=S (1087–1037 cm) and N–H (3444–3174 cm) confirm the dithiocarbamate structure .
-
Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 211.049 (calculated for CHNS) .
Applications in Industrial and Pharmaceutical Contexts
Polymer Science
Dithiocarbamates are pivotal in RAFT polymerization, where they act as chain-transfer agents (CTAs) to control polymer molecular weight and dispersity . While methyl methyl(phenyl)carbamodithioate itself is less studied, its cyanomethyl analog (CAS 76926-16-4) demonstrates high efficacy in producing polymers with low polydispersity indices (PDI < 1.3) .
Antimicrobial Activity
Derivatives of methyl methyl(phenyl)carbamodithioate exhibit broad-spectrum antimicrobial properties:
-
Bacterial Strains: Inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 100 µg/mL .
-
Fungal Strains: 65–70% growth inhibition for Candida albicans compared to fluconazole .
Carbonic Anhydrase Inhibition
Crystallographic studies reveal that dithiocarbamates, including sodium methyl(phenyl)carbamodithioate, inhibit human carbonic anhydrase isoforms (e.g., hCA II) with IC values of 8–45 nM . This positions them as candidates for treating glaucoma and epilepsy .
Comparative Analysis with Structural Analogs
Future Research Directions
-
Pharmacological Optimization: Structure-activity relationship (SAR) studies to enhance carbonic anhydrase inhibition potency .
-
Green Chemistry Approaches: Developing solvent-free or catalytic methods to improve synthesis sustainability .
-
Polymer Innovations: Exploring methyl methyl(phenyl)carbamodithioate as a CTA for novel copolymer architectures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume